N-(2-(Piperidin-1-ylcarbonyl)phenyl)isonicotinamide is a synthetically derived organic compound investigated for its potential antitumor properties. [] It belongs to a class of compounds known to inhibit serine/arginine-rich protein kinases (SRPKs). [] These kinases play a crucial role in regulating pre-mRNA splicing events by phosphorylating serine/arginine-rich proteins (SR proteins), essential components of the splicing machinery. [] Dysregulation of SRPK activity has been linked to various diseases, including cancer. [] Therefore, N-(2-(piperidin-1-ylcarbonyl)phenyl)isonicotinamide is being explored as a potential therapeutic agent for cancers, particularly leukemia. []
While the provided papers do not specifically outline the synthesis of N-(2-(piperidin-1-ylcarbonyl)phenyl)isonicotinamide, they offer valuable insights into the synthesis of similar compounds. These methods often involve reacting an appropriately substituted isonicotinic acid derivative with a suitable amine, such as 2-aminobenzamide or its derivatives, in the presence of a coupling reagent. [, , , , ]
N-(2-(piperidin-1-ylcarbonyl)phenyl)isonicotinamide acts as a selective inhibitor of SRPKs. [] It binds to the ATP-binding site of SRPKs, preventing the binding of ATP and subsequent phosphorylation of SR proteins. [] This inhibition disrupts the normal functioning of the pre-mRNA splicing machinery, ultimately leading to altered gene expression and induction of apoptosis in cancer cells. [] Specifically, N-(2-(piperidin-1-ylcarbonyl)phenyl)isonicotinamide has been shown to:
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1